molecular formula C14H14N2 B14372231 1,2-Dimethyl-3-(1H-pyrrol-2-yl)-1H-indole CAS No. 89969-98-2

1,2-Dimethyl-3-(1H-pyrrol-2-yl)-1H-indole

Cat. No.: B14372231
CAS No.: 89969-98-2
M. Wt: 210.27 g/mol
InChI Key: AQFRZYMGPHOTGA-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-(1H-pyrrol-2-yl)-1H-indole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrrole ring fused to an indole structure, with two methyl groups attached at the 1 and 2 positions of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-3-(1H-pyrrol-2-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1,2-dimethylindole with a pyrrole derivative in the presence of a strong acid like hydrochloric acid or sulfuric acid can lead to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3-(1H-pyrrol-2-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

1,2-Dimethyl-3-(1H-pyrrol-2-yl)-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-3-(1H-pyrrol-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylindole: Lacks the pyrrole ring, making it less complex.

    3-(1H-Pyrrol-2-yl)indole: Lacks the methyl groups at the 1 and 2 positions.

    1-Methyl-3-(1H-pyrrol-2-yl)-1H-indole: Has only one methyl group at the 1 position.

Uniqueness

1,2-Dimethyl-3-(1H-pyrrol-2-yl)-1H-indole is unique due to the presence of both the pyrrole ring and the two methyl groups at specific positions. This structural arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

89969-98-2

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

1,2-dimethyl-3-(1H-pyrrol-2-yl)indole

InChI

InChI=1S/C14H14N2/c1-10-14(12-7-5-9-15-12)11-6-3-4-8-13(11)16(10)2/h3-9,15H,1-2H3

InChI Key

AQFRZYMGPHOTGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C3=CC=CN3

Origin of Product

United States

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